![molecular formula C16H13ClF3N3O B2457433 5-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]-1,2-ジメチル-N-(プロプ-2-イン-1-イル)-1H-ピロール-3-カルボキサミド CAS No. 2061269-56-3](/img/structure/B2457433.png)
5-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]-1,2-ジメチル-N-(プロプ-2-イン-1-イル)-1H-ピロール-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide is an intriguing chemical compound with a complex structure, characterized by its pyridine and pyrrole components
科学的研究の応用
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide is used in a variety of scientific research applications, including:
Chemistry: : As a building block in the synthesis of more complex molecules, useful in drug discovery and materials science.
Biology: : In studies involving molecular interactions and enzyme inhibition.
Medicine: : As a potential therapeutic agent, particularly for its ability to interact with specific biological targets.
Industry: : In the development of agrochemicals and specialty chemicals, benefiting from its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide typically involves a multi-step process:
Formation of the Pyridine Derivative:
Pyrrole Synthesis: : A separate pathway involving the synthesis of a pyrrole derivative, which includes methylation and N-alkylation steps.
Coupling Reactions: : The final product is obtained by coupling the pyridine and pyrrole derivatives through amide bond formation, typically using carbodiimide-based coupling agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to maximize yield and minimize cost. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the synthesis process efficiently.
化学反応の分析
Types of Reactions
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: : Reduction reactions can lead to the cleavage of certain bonds, forming reduced products.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reagents like halogens, nucleophiles (e.g., amines, alcohols), and bases or acids as catalysts.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific positions on the pyridine or pyrrole rings.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl and chlorine groups enhances its binding affinity and specificity. The compound can modulate the activity of these targets through competitive inhibition or allosteric modulation, affecting downstream pathways and biological processes.
類似化合物との比較
When compared to similar compounds, 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide stands out due to its unique combination of a pyridine and pyrrole ring with specific substituents, providing distinct reactivity and binding properties. Similar compounds include:
3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives: : Lacking the pyrrole component.
1,2-dimethyl-N-alkyl pyrrole-3-carboxamides: : Without the pyridine substituent.
Other pyridine-pyrrole hybrids: : With different substituents, offering varied chemical and biological properties.
This intricate structure and diverse reactivity make 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-prop-2-ynylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O/c1-4-5-21-15(24)11-7-13(23(3)9(11)2)14-12(17)6-10(8-22-14)16(18,19)20/h1,6-8H,5H2,2-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTZYRURKZMVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2457353.png)

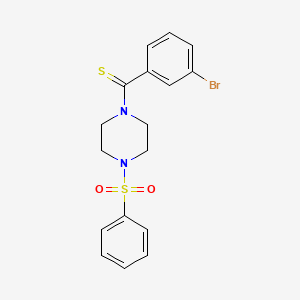
![1-[(E)-but-2-enyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione](/img/structure/B2457358.png)
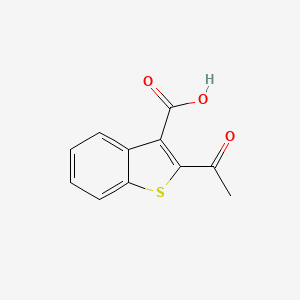
![N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2457361.png)
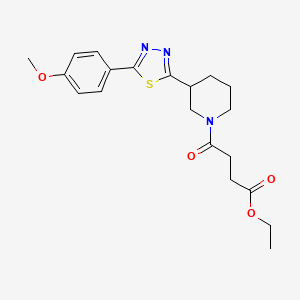
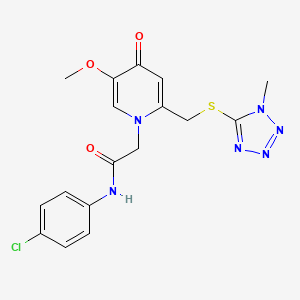
![methyl 2-[(2Z)-6-acetamido-2-[(3-phenylpropanoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457366.png)
![1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE](/img/structure/B2457368.png)
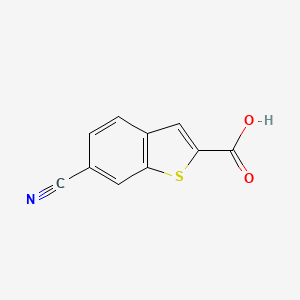
![5-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2457370.png)
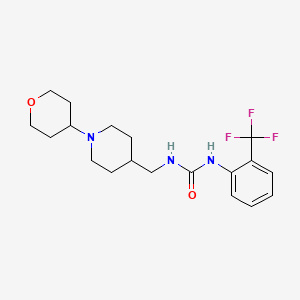
![2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2457373.png)
